

An In-depth Technical Guide on LY2979165 for Schizophrenia Research

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Compound of Interest

Compound Name: LY2979165

Cat. No.: B1651637

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Introduction

LY2979165 is an investigational prodrug developed for the potential treatment of schizophrenia. It is rapidly and extensively converted in the body to its active moiety, 2812223, a potent and selective orthosteric agonist of the metabotropic glutamate receptor 2 (mGluR2). The therapeutic rationale for developing an mGluR2 agonist for schizophrenia is rooted in the glutamate hypothesis of the disorder, which posits that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of schizophrenia.

Activation of presynaptic mGluR2 receptors leads to a reduction in glutamate release in key brain regions implicated in schizophrenia, such as the cortex and limbic areas.^{[1][2]} This mechanism is thought to counteract the downstream effects of NMDA receptor hypofunction, which is hypothesized to lead to excessive glutamate release and subsequent neuronal dysfunction. By modulating this aberrant glutamatergic activity, **LY2979165** aims to ameliorate the symptoms of schizophrenia. This technical guide provides a comprehensive overview of the available preclinical and clinical data on **LY2979165**, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Core Data Presentation

In Vitro Pharmacology of Active Moiety (2812223)

The active component of **LY2979165**, 2812223, has been characterized in vitro to determine its binding affinity and functional activity at mGlu receptors.

Receptor Subtype	Binding Affinity (Ki)	Functional Activity (EC50)
mGluR2	144 nM[3]	Potent agonist activity reported, specific EC50 value not publicly available. After a 60 mg single dose of LY2979165, plasma exposure and peak concentrations of 2812223 were approximately four-fold higher than the in vitro mGlu2 agonist EC50 value.[4]
mGluR3	156 nM[3]	Data not publicly available.
Other mGluR Subtypes	Data not publicly available, but described as a "selective" mGluR2 agonist.	Data not publicly available.

Phase 1 Clinical Trial Data: Pharmacokinetics of LY2979165 and Active Moiety (2812223)

Single and multiple ascending dose studies have been conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of orally administered **LY2979165**.

Parameter	Single Dose (20-150 mg)	Multiple Doses (20-400 mg once daily)
C _{max} (Maximum Concentration)	Dose-proportional increase in exposure of 2812223 observed. Specific values not publicly available.	Minimal accumulation with once-daily dosing. Specific values not publicly available.
T _{max} (Time to Maximum Concentration)	Specific values not publicly available.	Specific values not publicly available.
AUC (Area Under the Curve)	Dose-proportional increase in exposure of 2812223 observed. Specific values not publicly available.	Plasma pharmacokinetics of 2812223 were approximately linear. Specific values not publicly available.
Half-life	Specific values not publicly available.	Specific values not publicly available.
Metabolism	Extensive conversion of LY2979165 to the active moiety 2812223. Minimal LY2979165 is measurable in plasma. ^[4]	Extensive conversion to 2812223. ^[4]
Food Effect	No effect of food on the pharmacokinetics of LY2979165 and 2812223. ^[4]	Not applicable.
CSF Penetration	After a 60 mg single dose of LY2979165, the exposure of 2812223 in cerebrospinal fluid (CSF) was approximately 2-6% of plasma exposure. ^[4]	Data not publicly available.

Clinical Pharmacodynamics: Ketamine-Challenge fMRI Study

A pharmacological magnetic resonance imaging (phMRI) study was conducted in healthy volunteers to assess the ability of **LY2979165** to modulate the brain's response to a ketamine

challenge, a model used to simulate the hyperglutamatergic state thought to be present in schizophrenia.

Dose of LY2979165	Brain Regions of Interest (ROIs)	Effect on Ketamine-Evoked BOLD Signal
20 mg	Not specified in publicly available data.	Not specified in publicly available data.
60 mg	Not specified in publicly available data, but analysis was performed across all atlas regions of interest.	A reduction in the ketamine-evoked BOLD fMRI signal was observed relative to placebo. A relationship was noted between the reduction of the BOLD signal and increasing plasma levels of the active moiety, 2812223.[5]

Experimental Protocols

In Vitro Functional Assay: [35S]GTPyS Binding

A [35S]GTPyS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs), such as mGluR2, by an agonist. The following is a generalized protocol for such an assay.

Objective: To determine the potency (EC₅₀) and efficacy (E_{max}) of an agonist at the mGluR2 receptor.

Materials:

- Cell membranes prepared from a cell line stably expressing the human mGluR2 receptor.
- [35S]GTPyS (radioligand).
- Guanosine diphosphate (GDP).
- Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).

- Test compound (e.g., 2812223) at various concentrations.
- Scintillation fluid and a microplate scintillation counter.

Procedure:

- Membrane Preparation: Cell membranes expressing the mGluR2 receptor are prepared and stored at -80°C until use.
- Assay Setup: In a 96-well plate, the following are added in order:
 - Assay buffer.
 - Cell membranes.
 - GDP.
 - Test compound at varying concentrations.
- Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the test compound to bind to the receptors.
- Initiation of Reaction: [35S]GTPyS is added to each well to initiate the binding reaction. The plate is then incubated for an additional period (e.g., 60 minutes) at room temperature.
- Termination of Reaction: The reaction is terminated by rapid filtration through a filter mat to separate the bound from the unbound radioligand.
- Scintillation Counting: The filter mat is dried, and scintillation fluid is added. The amount of bound [35S]GTPyS is quantified using a microplate scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for the test compound.

Clinical Study: Ketamine-Challenge Pharmacological MRI (phMRI)

This protocol describes a typical design for a ketamine-challenge phMRI study to evaluate the effects of a drug like **LY2979165**.

Objective: To assess the modulatory effects of **LY2979165** on the ketamine-induced Blood Oxygenation Level-Dependent (BOLD) signal in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy volunteers.

Procedure:

- **Screening:** Participants undergo a thorough medical and psychological screening to ensure they are eligible for the study.
- **Study Visits:** Each participant attends multiple study visits, separated by a washout period.
- **Drug Administration:** On each visit, participants receive a single oral dose of either **LY2979165** (e.g., 20 mg or 60 mg) or a matching placebo.
- **Ketamine Infusion:** After a set period following drug administration to allow for absorption, participants undergo an fMRI scan. During the scan, they receive a sub-anesthetic intravenous infusion of ketamine.
- **fMRI Data Acquisition:** BOLD fMRI data are acquired throughout the ketamine infusion period.
- **Data Analysis:** The fMRI data are preprocessed and analyzed to determine the effect of the different pretreatment conditions (placebo, **LY2979165**) on the ketamine-induced BOLD signal changes in various brain regions.
- **Safety Monitoring:** Participants are monitored for any adverse events throughout the study.

Preclinical Animal Model: NMDA Receptor Antagonist-Induced Hyperactivity

While no specific preclinical studies using **LY2979165** have been publicly detailed, a common animal model to test the antipsychotic potential of compounds targeting the glutamate system is the NMDA receptor antagonist-induced hyperactivity model.

Objective: To evaluate the ability of a test compound (e.g., an mGluR2 agonist) to reverse the locomotor hyperactivity induced by an NMDA receptor antagonist like phencyclidine (PCP) or MK-801 in rodents.

Animals: Male rodents (e.g., rats or mice).

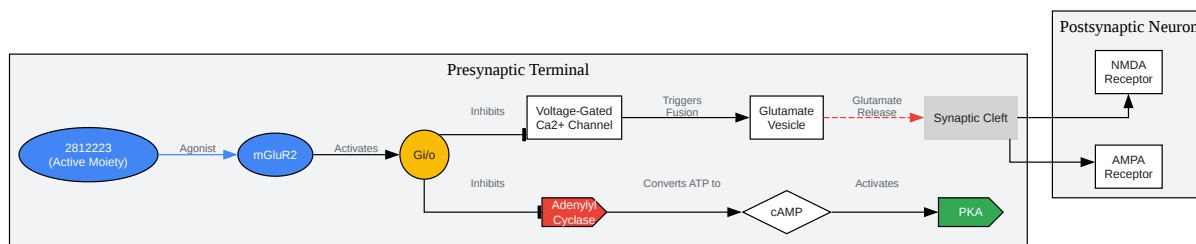
Materials:

- Test compound (mGluR2 agonist).
- NMDA receptor antagonist (e.g., PCP or MK-801).
- Vehicle control.
- Open-field activity chambers equipped with automated photobeam detection systems.

Procedure:

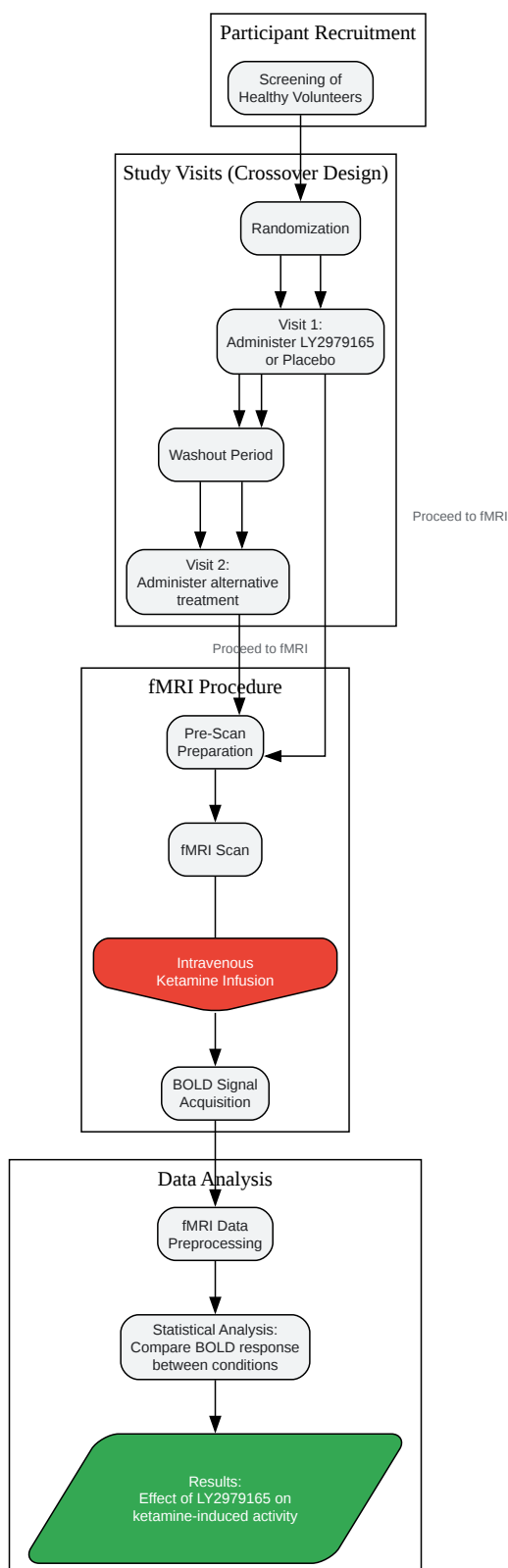
- **Acclimation:** Animals are acclimated to the testing room and the open-field chambers.
- **Pretreatment:** Animals are pretreated with either the test compound or vehicle at a specified time before the administration of the NMDA receptor antagonist.
- **Induction of Hyperactivity:** Animals are administered the NMDA receptor antagonist (e.g., PCP or MK-801) to induce hyperlocomotor activity.
- **Behavioral Assessment:** Immediately following the injection of the NMDA receptor antagonist, animals are placed in the open-field chambers, and their locomotor activity is recorded for a set period (e.g., 60-90 minutes).
- **Data Analysis:** The locomotor activity data (e.g., distance traveled, number of beam breaks) are analyzed to compare the effects of the test compound versus vehicle on the NMDA receptor antagonist-induced hyperactivity. A significant reduction in hyperactivity by the test compound would be indicative of potential antipsychotic-like efficacy.

Mandatory Visualizations



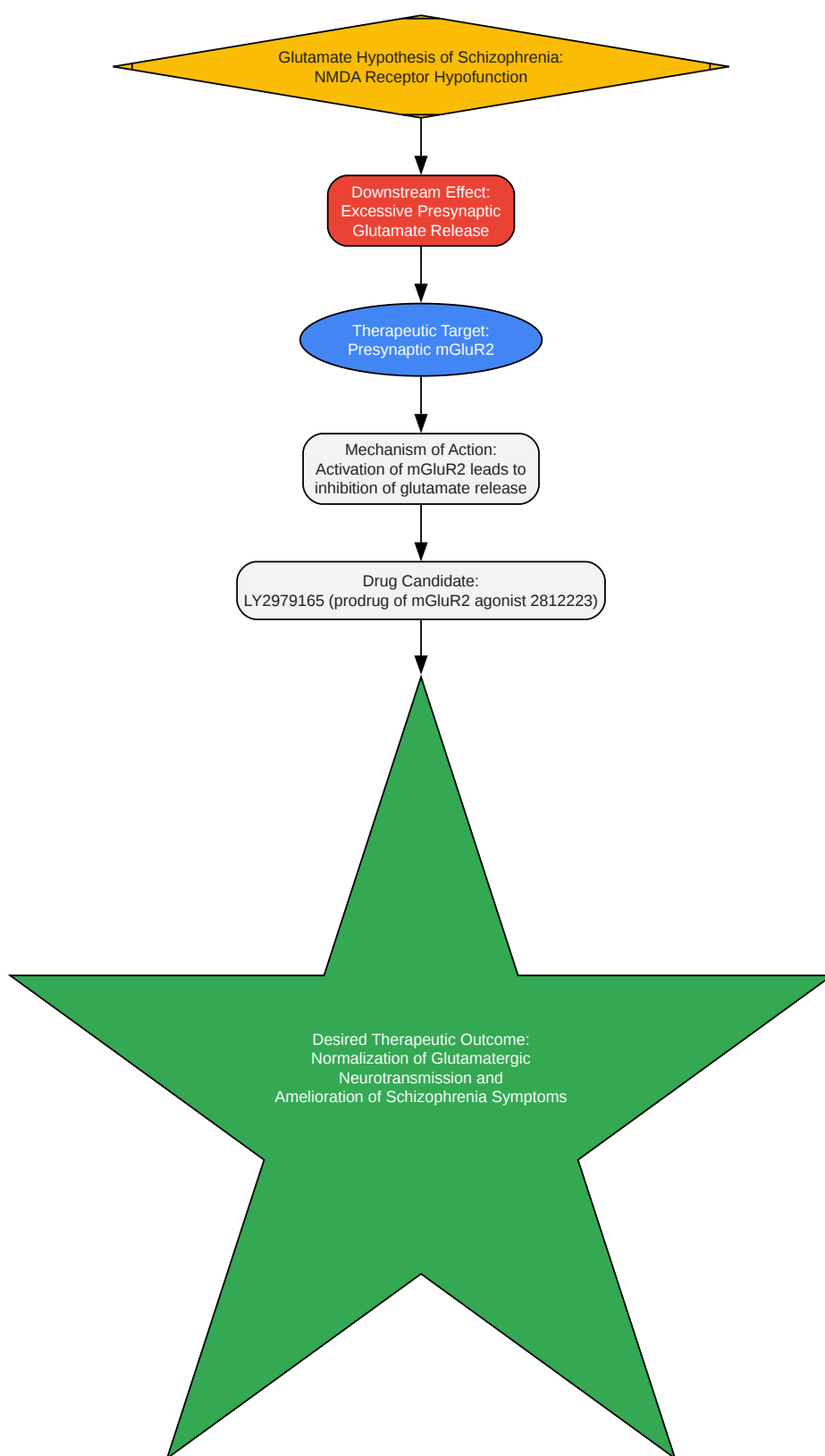
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Caption: mGluR2 Signaling Pathway in Schizophrenia.



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Caption: Experimental Workflow for Ketamine-Challenge fMRI.



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Caption: Rationale for **LY2979165** in Schizophrenia.

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